Dextromethorphan
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-NJAFHUGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-69-9 (hydrobromide), 18609-21-7 (hydrochloride), 6700-34-1 (hydrobromide, mono-hydrate) | |
| Record name | Dextromethorphan [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022908 | |
| Record name | Dextromethorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25g/100mL, Practically insoluble in water, Freely soluble in chloroform | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly yellow crystalline powder | |
CAS No. |
125-71-3 | |
| Record name | Dextromethorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextromethorphan [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromethorphan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dextromethorphan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7355X3ROTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
122-124, 109-111 °C | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Core Pharmacological Mechanisms of Dextromethorphan
Receptor Pharmacology of Dextromethorphan and its Metabolites
Sigma-1 Receptor (Sig1-R) Agonism
This compound binds to sigma-1 receptors with high affinity. ontosight.ai Competition binding studies have reported Ki values for this compound at the sigma-1 receptor in the range of 138–652 nM. researchgate.net This affinity is notably higher than its affinity for the NMDA receptor. cambridge.org The interaction of this compound with the sigma-1 receptor appears to be complex. Some research suggests that the binding may involve both competitive and non-competitive components. For instance, in the presence of this compound, radioligand binding of a high-affinity sigma-1 receptor agonist showed reductions in both the dissociation constant (Kd) and the maximum number of binding sites (Bmax), which is indicative of a complex interaction. nih.govtouro.edu
The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. tandfonline.comwvu.edu As an agonist, this compound activates the sigma-1 receptor, which can then translocate to other parts of the cell to modulate various cellular functions. wvu.edu
Activation of sigma-1 receptors is involved in a range of cellular processes, including the regulation of intracellular calcium signaling, ion channel function, and protein folding. tandfonline.comwikipedia.org Through these mechanisms, sigma-1 receptor agonism by this compound is thought to contribute to neuroprotective effects. ontosight.ai For example, sigma-1 receptor activation can help buffer cellular stress and protect neurons from damage. wikipedia.org Research has shown that sigma-1 receptor agonists can enhance serotonergic neuronal firing and may promote cell survival. wvu.eduwikipedia.org The therapeutic effects of the this compound/quinidine (B1679956) combination for pseudobulbar affect are thought to be mediated, in part, through this sigma-1 receptor mechanism. wvu.edu
Serotonin (B10506) Transporter (SERT) Inhibition
This compound acts as an inhibitor of the serotonin transporter (SERT), a key protein in the regulation of serotonin neurotransmission. touro.eduwikipedia.org By blocking SERT, this compound impedes the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of this neurotransmitter. touro.edumhmedical.com This mechanism is shared by many antidepressant medications. touro.edu
Noradrenaline Transporter (NET) Inhibition
In addition to its effects on serotonin, this compound also inhibits the noradrenaline transporter (NET), though generally with lower affinity compared to its action on SERT. touro.eduresearchgate.net Inhibition of NET leads to an increase in the synaptic concentration of noradrenaline. Studies have reported varying IC50 values for this compound's inhibition of noradrenaline uptake, ranging from 500 to 1700 nM. touro.edu Another study indicated a Ki value of 20.51 μM for NET binding. frontiersin.orgnih.gov
Alpha-3 Beta-4 Nicotinic Acetylcholine (B1216132) Receptor (α3β4 nAChR) Antagonism
This compound functions as an antagonist at the alpha-3 beta-4 (α3β4) subtype of neuronal nicotinic acetylcholine receptors (nAChRs). touro.edudrugbank.com This antagonism has been demonstrated in various in vitro and in vivo studies. nih.gov In oocytes expressing different nAChR subtypes, both this compound and its primary metabolite, dextrorphan (B195859), were found to block the activation of α3β4, α4β2, and α7 subtypes. nih.gov One study reported a Ki value of 14.70 μM for this compound at the α3β4 nAChR. frontiersin.orgnih.gov This interaction at nicotinic receptors may contribute to its complex pharmacological profile. touro.eduresearchgate.netnih.gov
Exploration of Other Potential Receptor Interactions
Beyond the aforementioned mechanisms, this compound interacts with other receptor systems, most notably as an agonist at sigma-1 receptors. touro.eduwikipedia.orgtandfonline.com It binds to sigma-1 receptors with significant affinity, but not to sigma-2 receptors. touro.edu The agonist activity at sigma-1 receptors is thought to contribute to its antitussive and neuroprotective effects. touro.edu this compound also acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a property it shares with its active metabolite, dextrorphan. mhmedical.comwikipedia.orgdrugbank.com This NMDA receptor antagonism is more prominent at higher doses. wikipedia.org
Table 1: In Vitro Binding Affinities of this compound for Various Receptors and Transporters
| Target | Binding Affinity (Ki) | Reference |
|---|---|---|
| Serotonin Transporter (SERT) | 8.4 nM - 40 nM | touro.edueuropa.eufrontiersin.orgnih.gov |
| Noradrenaline Transporter (NET) | 500 nM - 20.51 µM | touro.edufrontiersin.orgnih.gov |
| Alpha-3 Beta-4 Nicotinic Acetylcholine Receptor (α3β4 nAChR) | 14.70 µM | frontiersin.orgnih.gov |
| L-type Calcium Channel | 2800 nM | touro.edu |
| Sigma-1 Receptor | High Affinity | touro.eduwikipedia.org |
| NMDA Receptor | Low Affinity | mhmedical.comwikipedia.orgdrugbank.com |
Metabolic Pathways and Pharmacokinetics
Cytochrome P450 2D6 (CYP2D6) Mediated O-Demethylation to Dextrorphan (DXO)
Upon oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver. wikipedia.orgfrontiersin.org The main metabolic pathway is O-demethylation to its active metabolite, dextrorphan (DXO). wikipedia.orgwikipedia.org This reaction is catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. wikipedia.orgnih.gov The activity of CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variability in this compound metabolism. frontiersin.orgnih.gov Individuals can be classified as extensive metabolizers or poor metabolizers. nih.gov In extensive metabolizers, this compound is quickly converted to dextrorphan. touro.edunih.gov Conversely, in poor metabolizers who have a functional deficiency in CYP2D6, the metabolism to dextrorphan is significantly reduced, leading to higher plasma concentrations and a longer half-life of this compound. nih.govnih.gov Dextrorphan itself is pharmacologically active, notably as a more potent NMDA receptor antagonist than the parent compound. mhmedical.comwikipedia.org Following its formation, dextrorphan is primarily eliminated through glucuronidation. frontiersin.org
Drug-Drug Interactions and Their Mechanisms
The central role of the cytochrome P450 system, particularly CYP2D6, in the metabolism of this compound makes it susceptible to numerous drug-drug interactions.
A significant class of drug interactions occurs when this compound is co-administered with drugs that are potent inhibitors of the CYP2D6 enzyme. wikipedia.org This inhibition effectively mimics the genetic phenotype of a poor metabolizer (PM), even in individuals who are genotypically extensive metabolizers (EMs). touro.edudovepress.com
The mechanism involves the inhibitor drug competing for or binding to the active site of the CYP2D6 enzyme, preventing it from metabolizing this compound. drugs.com This blocks the primary O-demethylation pathway, leading to a sharp decrease in the formation of dextrorphan and a corresponding, substantial increase in the plasma concentration and systemic exposure of the parent drug, this compound. dovepress.comdrugs.com
This principle is utilized therapeutically in the combination product this compound/quinidine. dovepress.comwikipedia.org Quinidine is a potent CYP2D6 inhibitor that, when given with this compound, increases the bioavailability and prolongs the half-life of this compound in EMs. touro.edudovepress.comdrugs.com For example, co-administration of quinidine can increase the this compound elimination half-life in EMs from about 4 hours to 13 hours and can result in an approximately 20-fold increase in this compound exposure. touro.edudrugs.com
Other potent CYP2D6 inhibitors that can cause clinically significant interactions with this compound include:
Bupropion (B1668061): An antidepressant that is also a strong CYP2D6 inhibitor. wikipedia.orgmedscape.com The combination this compound/bupropion has been approved for major depressive disorder. wikipedia.org
SSRIs: Certain selective serotonin reuptake inhibitors, such as fluoxetine (B1211875) and paroxetine, are known inhibitors of CYP2D6 and can significantly increase this compound levels. wikipedia.orgmedscape.comresearchgate.net One study showed that fluoxetine increased the this compound to dextrorphan ratio by over 17-fold after 28 days. researchgate.net
Other Medications: A variety of other drugs, including some antipsychotics and the antihistamine diphenhydramine, are also known to inhibit CYP2D6. wikipedia.org
| Inhibitor | Mechanism | Effect on this compound | Reference |
|---|---|---|---|
| Quinidine | Potent CYP2D6 inhibition | ~20-fold increase in exposure; half-life increases from ~4h to ~13h in EMs | touro.edudrugs.com |
| Bupropion | Strong CYP2D6 inhibitor | Increases this compound plasma concentrations | medscape.com |
| Fluoxetine | Potent CYP2D6 inhibition | Can increase the this compound/dextrorphan ratio >17-fold | researchgate.net |
| Paroxetine | CYP2D6 inhibition | Increases this compound levels | medscape.com |
Serotonergic Interactions and Serotonin Syndrome Pathophysiology
This compound exhibits serotonergic activity, primarily by acting as a nonselective serotonin reuptake inhibitor. wikipedia.orgnih.govuspharmacist.com This action increases the concentration of serotonin in the synaptic cleft, which is the basis for its potential interaction with other serotonergic agents. nih.govnih.gov When this compound is used concurrently with other drugs that enhance serotonin levels, there is a significant risk of developing serotonin syndrome. wikipedia.orgmedsafe.govt.nz
Serotonin syndrome is a potentially life-threatening condition that arises from excessive stimulation of serotonin receptors in the central and peripheral nervous systems. uspharmacist.commdpi.com The pathophysiology involves a surplus of serotonin, leading to a triad (B1167595) of clinical features: cognitive or mental status changes (e.g., agitation, confusion), neuromuscular abnormalities (e.g., tremor, myoclonus, hyperreflexia), and autonomic hyperactivity (e.g., tachycardia, hypertension, diaphoresis). uspharmacist.comuspharmacist.commdpi.com The risk and severity of serotonin syndrome increase when multiple serotonergic agents are combined. uspharmacist.com
The combined use of this compound with serotonergic antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine, and monoamine oxidase inhibitors (MAOIs), is particularly concerning. wikipedia.orgtga.gov.aunih.gov The concurrent administration of this compound and MAOIs is contraindicated due to the high risk of severe reactions. wikipedia.orgmedsafe.govt.nznih.gov Similarly, combining this compound with tricyclic antidepressants (TCAs) or other serotonergic drugs like tramadol (B15222) and St. John's Wort also elevates the risk of serotonin syndrome. tga.gov.auacmt.netdrugs.com Cases have been reported where serotonin syndrome occurred following the concomitant use of this compound with SSRIs, even at therapeutic doses, though supratherapeutic doses of this compound are a more definitive risk factor. uspharmacist.comnih.govtandfonline.com
Table 1: this compound Interactions with Serotonergic Agents
| Interacting Agent Class | Examples | Potential Outcome |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Paroxetine, Sertraline, Citalopram, Escitalopram healthline.com | Increased risk of serotonin syndrome. nih.govhealthline.com |
| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Selegiline | High risk of severe serotonin syndrome, hypertensive crisis; Concomitant use is contraindicated. wikipedia.orgmedsafe.govt.nztga.gov.au |
| Tricyclic Antidepressants (TCAs) | Clomipramine, Imipramine, Amitriptyline tga.gov.au | Increased risk of serotonin syndrome. tga.gov.audrugs.com |
| Other Opioids | Tramadol, Pethidine, Fentanyl, Methadone medsafe.govt.nz | Medium to high risk of serotonin syndrome. medsafe.govt.nz |
| Herbal Supplements | St. John's Wort acmt.nethealthline.com | Increased risk of serotonin syndrome. healthline.com |
| Illicit Drugs | MDMA (Ecstasy), Cocaine acmt.net | Potential to cause serotonin syndrome. acmt.net |
Interactions with Central Nervous System (CNS)-Active Agents
This compound can potentiate the effects of other central nervous system depressants. tga.gov.au When taken with alcohol, benzodiazepines, narcotic analgesics, or other tranquilizers, there is a risk of additive CNS depression. tga.gov.audrugbank.comdrugs.com This can lead to increased sedation and impairment of judgment, thinking, and psychomotor skills. drugs.comdrugs.com
The interaction is not limited to depressants. Concomitant use with various CNS-active agents can lead to a range of effects. For instance, interactions with certain antipsychotics or other medications that affect neurotransmitter systems can lead to complex and unpredictable outcomes. acmt.net Patients taking any CNS-active medication should be cautious about the concurrent use of this compound due to the potential for enhanced effects or adverse reactions. drugs.com
Table 2: this compound Interactions with CNS-Active Agents
| Interacting Agent/Class | Potential Effect |
| Alcohol | Additive CNS depression, impaired judgment and motor skills. drugs.comdrugs.com |
| Benzodiazepines | Increased sedation and respiratory depression. nih.govdrugs.com |
| Narcotic Analgesics (Opioids) | Potentiated CNS depressant effects. tga.gov.au |
| Antipsychotics (e.g., Haloperidol) | Potential for increased side effects due to metabolic inhibition. tga.gov.au |
| Antihypertensive agents | May result in additive hypotensive effects. drugs.com |
Modulatory Effects of Co-administered Compounds (e.g., Quinidine, Bupropion)
The pharmacological profile of this compound is significantly altered by compounds that inhibit its primary metabolic pathway. This compound is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, into its active metabolite, dextrorphan. tga.gov.audrugbank.comtouro.edu This rapid metabolism leads to a short half-life and low bioavailability of the parent compound when administered alone. touro.edutermedia.pl
Quinidine: Quinidine is a potent inhibitor of the CYP2D6 enzyme. touro.edueuropa.eu When co-administered with this compound, even at low doses that are not antiarrhythmic, quinidine blocks the conversion of this compound to dextrorphan. touro.edunih.gov This inhibition leads to a dramatic increase in the plasma concentration and bioavailability of this compound. nih.govdrugs.comnih.gov For example, the combination can result in an approximately 20-fold increase in this compound exposure compared to when it is given alone. drugs.com This modulation effectively shifts the primary pharmacological activity from the metabolite, dextrorphan, to the parent drug, this compound. touro.edu This principle is utilized in the combination product this compound/quinidine, which is approved for the treatment of pseudobulbar affect (PBA). europa.eunih.gov
Bupropion: Similar to quinidine, bupropion is also an inhibitor of the CYP2D6 enzyme. termedia.plnih.govwmjonline.org When administered with this compound, bupropion significantly increases the systemic exposure and prolongs the half-life of this compound. termedia.plnih.gov This interaction allows this compound to maintain therapeutic concentrations for a longer duration. termedia.pl The half-life of this compound can be extended from approximately 4 hours to over 20 hours with the addition of bupropion. termedia.plnih.govthecarlatreport.com This synergistic pharmacokinetic interaction is the basis for the fixed-dose combination of this compound/bupropion, which has been approved as a rapid-acting oral treatment for major depressive disorder. wikipedia.orgnih.govdrugs.com
Table 3: Pharmacokinetic Modulation of this compound
| Pharmacokinetic Parameter | This compound (Alone) | This compound with Quinidine | This compound with Bupropion |
| Primary Metabolizing Enzyme | CYP2D6 touro.edu | CYP2D6 (Inhibited) drugs.com | CYP2D6 (Inhibited) nih.govwmjonline.org |
| Bioavailability | Low touro.edu | Increased ~20-fold drugs.com | Significantly increased termedia.pl |
| Elimination Half-life | 2–4 hours (in extensive metabolizers) wikipedia.org | Prolonged nih.gov | ~22 hours nih.govwmjonline.org |
| Predominant Active Compound | Dextrorphan touro.edu | This compound touro.edu | This compound termedia.plthecarlatreport.com |
Neurobiological and Neuropathological Research of Dextromethorphan
Neuroprotective Mechanisms
Dextromethorphan (DXM) has demonstrated significant neuroprotective properties in a variety of preclinical models of central nervous system injury and neurodegenerative diseases. researchgate.netnih.gov Its protective actions are multifaceted and appear to be functionally related to its ability to counteract several key pathological processes, including glutamate-induced excitotoxicity, neuroinflammation, and oxidative stress. researchgate.net
Inhibition of Glutamate (B1630785) Excitotoxicity
A primary mechanism underlying this compound's neuroprotective effects is its role as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. researchgate.netnih.govnih.gov The overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to a phenomenon known as excitotoxicity, which is implicated in neuronal death in various neurological conditions. neurology.org this compound has been shown to protect neurons from glutamate excitotoxicity, hypoxia, and ischemia. healthrising.org By acting as a non-competitive blocker of the NMDA receptor, this compound can suppress the excessive excitatory drive in the human cortex, which is relevant to its potential therapeutic use in excitotoxicity-related neurologic diseases. neurology.org
The neuroprotective properties of this compound in models of ischemia-induced neuronal damage have been linked to this NMDA receptor blockade. neurology.org Its inhibitory effects on glutamate-induced neurotoxicity are also mediated through its actions as a sigma-1 receptor agonist and a voltage-gated calcium channel antagonist. nih.gov
Anti-inflammatory Effects and Cytokine Modulation
This compound exhibits significant anti-inflammatory properties, which contribute to its neuroprotective capacity. termedia.plresearchgate.net These effects are largely achieved through the modulation of microglial activation and the subsequent reduction of pro-inflammatory molecules. dovepress.comoup.com
Microglia are the resident immune cells of the central nervous system and play a critical role in the pathogenesis of several neurodegenerative disorders when activated. spandidos-publications.com this compound has been shown to inhibit the activation of microglia. dovepress.comspandidos-publications.com In animal models, this compound reduced inflammation-mediated degeneration of dopaminergic neurons by inhibiting microglial activation. researchgate.net Studies have demonstrated that this compound can suppress microglial excitability in vivo, a benefit that is partly exerted by its active metabolite, 3-hydroxymorphinan. dovepress.com This inhibition of microglial activation is a key component of its neuroprotective effects. spandidos-publications.com
A consequence of microglial inhibition by this compound is the reduced production and release of various pro-inflammatory mediators. spandidos-publications.com Research has consistently shown that this compound can significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO). termedia.plspandidos-publications.comspandidos-publications.com
In studies using lipopolysaccharide (LPS)-stimulated microglial cells, this compound treatment resulted in a marked reduction in the release of these pro-inflammatory cytokines. dovepress.comspandidos-publications.com For instance, treatment with this compound has been found to significantly decrease brain levels of TNF-α, IL-1β, and IL-6 in animal models of traumatic brain injury and hepatic encephalopathy. termedia.plspandidos-publications.com This reduction in pro-inflammatory mediators contributes to the amelioration of neuroinflammation and subsequent neuroprotection. spandidos-publications.com
The table below summarizes the effect of this compound on various pro-inflammatory mediators based on research findings.
| Pro-inflammatory Mediator | Effect of this compound Treatment | Research Context |
| TNF-α | Significant Reduction | In LPS-stimulated microglia, traumatic brain injury, and hepatic encephalopathy models. spandidos-publications.comspandidos-publications.comnih.gov |
| IL-1β | Significant Reduction | In LPS-stimulated microglia and traumatic brain injury models. spandidos-publications.comspandidos-publications.com |
| IL-6 | Significant Reduction | In LPS-stimulated microglia, traumatic brain injury, and hepatic encephalopathy models. spandidos-publications.comspandidos-publications.com |
| Nitric Oxide (NO) | Reduction | In LPS-stimulated microglial cells. spandidos-publications.com |
Antioxidant Properties and Reduction of Oxidative Stress
Beyond its anti-inflammatory and anti-excitotoxic effects, this compound also possesses notable antioxidant properties, contributing to its neuroprotective profile. termedia.pltermedia.pl It has been shown to decrease brain oxidative stress and inflammation in animal models. termedia.plnih.gov
The mechanism for these antioxidant effects appears to be linked to the inhibition of enzymes that produce reactive oxygen species and the upregulation of cellular antioxidant defense systems. termedia.pl Specifically, this compound has been found to inhibit NADPH oxidase, a major enzyme system in microglia responsible for superoxide (B77818) production. oup.comoup.com This inhibition of NADPH oxidase activity leads to a reduction in oxidative stress. oup.com Furthermore, this compound can stimulate Nrf2 signaling, a pathway that induces the expression of a wide range of cellular defense mechanisms, including antioxidant enzymes. nih.govtermedia.pl This activation enhances the cell's antioxidant capacity and decreases the levels of reactive oxygen species. nih.govtermedia.pl
This compound has been demonstrated to effectively inhibit the formation of reactive oxygen species (ROS). termedia.plnih.gov In various experimental models of central nervous system disorders, this compound significantly blunted ROS formation and lipid peroxidation. termedia.pltermedia.pl In vitro studies have shown that this compound treatment can reduce angiotensin II-induced ROS and NADPH oxidase activation in human aortic endothelial cells. plos.org This direct inhibition of ROS production is a key aspect of its antioxidant and neuroprotective capabilities. plos.org
The following table outlines the antioxidant properties of this compound.
| Antioxidant Mechanism | Effect of this compound | Related Findings |
| ROS Formation | Inhibition | Blunted ROS formation in various CNS disorder models. termedia.pltermedia.pl |
| NADPH Oxidase | Inhibition | Directly inhibits NADPH oxidase activity, reducing superoxide production. oup.comoup.com |
| Nrf2 Signaling | Stimulation | Activates Nrf2 signaling, enhancing cellular antioxidant capacity. nih.govtermedia.pl |
NADPH Oxidase Activity Modulation
This compound has been identified as an inhibitor of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase. mdpi.complos.org This enzyme is a primary source of reactive oxygen species (ROS) in various cell types, and its inhibition is a key mechanism of this compound's neuroprotective effects. nih.gov Research has shown that this compound can directly inhibit NADPH oxidase activity, leading to a decrease in superoxide production. plos.orgarvojournals.org This effect has been observed in different experimental models, including microglial cells and macrophages, where it attenuates inflammatory responses. plos.orgnih.gov
In studies on vascular smooth muscle cells, this compound's inhibition of NADPH oxidase was shown to reduce ROS production and mitigate phosphate-induced calcification. researchgate.net Similarly, in human aortic endothelial cells, this compound pretreatment was able to prevent angiotensin II-induced increases in both ROS production and NADPH oxidase activity. plos.org The anti-inflammatory activity of this compound is linked to its ability to attenuate NADPH oxidase activation, thereby reducing the severity of disease in certain models. nih.gov For instance, in the context of Group A Streptococcal infection, this compound was found to reduce the membrane translocation of the NADPH oxidase subunit p47phox, a critical step in the enzyme's activation. nih.gov This inhibition of NADPH oxidase-dependent processes contributes to its neuroprotective effects by reducing oxidative stress. nih.gov
Table 1: Research Findings on this compound's Modulation of NADPH Oxidase Activity
| Finding | Experimental Model | Reference |
|---|---|---|
| Inhibits NADPH oxidase, reducing superoxide production. | Microglial cells | arvojournals.org |
| Reduces angiotensin II-induced ROS and NADPH oxidase activation. | Human aortic endothelial cells | plos.org |
| Attenuates vascular oxidative stress by inhibiting NADPH oxidase. | Rat models | researchgate.net |
| Reduces membrane translocation of p47phox subunit. | Murine macrophage cells (RAW264.7) | nih.gov |
| Identified as an NADPH oxidase antagonist. | Wistar rats with renal failure | mdpi.com |
Upregulation of Antioxidant Enzymes (e.g., Superoxide Dismutase)
Beyond its direct inhibition of ROS-producing enzymes, this compound also enhances the cellular antioxidant defense system by upregulating key antioxidant enzymes. termedia.pl Several studies have documented that treatment with this compound leads to an increased activity and expression of enzymes such as superoxide dismutase (SOD). termedia.plresearchgate.net SOD is a crucial enzyme that catalyzes the dismutation of superoxide radicals into either ordinary molecular oxygen or hydrogen peroxide. patsjournal.org
Table 2: this compound's Effect on Antioxidant Enzyme Upregulation
| Enzyme | Effect | Experimental Model | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Upregulation/Increased activity | Experimental models of CNS disorders, Rat ovary | termedia.plresearchgate.netresearchgate.net |
| Catalase | Increased activity | Rat ovary | researchgate.net |
| General Antioxidant Defense | Upregulation | Experimental models of CNS disorders | termedia.pl |
Modulation of Apoptotic Pathways
This compound has been shown to exert regulatory effects on apoptotic pathways, which are critical in various neuropathological conditions. A key finding is its ability to reduce the expression of cleaved caspase-3, a central executioner enzyme in the apoptotic cascade. nih.gov In a study using primary rat microglia, this compound treatment significantly reduced the lipopolysaccharide (LPS)-activated enhancement of cleaved caspase-3 levels. nih.gov This suggests that this compound can interfere with signaling pathways that lead to programmed cell death.
The modulation of apoptosis by this compound is linked to its broader neuroprotective mechanisms. For instance, in a hyperoxia model of brain injury, the sigma-1 receptor agonist activity of this compound was shown to decrease caspase-3 activation in both neurons and glial cells. frontiersin.org The anti-apoptotic protein Bcl-2, which functions in an antioxidant pathway to prevent apoptosis, is another relevant factor, although its modulation by this compound can be complex and cell-type dependent. frontiersin.org By attenuating the activation of key apoptotic proteins like caspase-3, this compound contributes to cell survival in environments of neuroinflammation and oxidative stress. nih.gov
Calcium Homeostasis Regulation
This compound and its primary metabolite, dextrorphan (B195859), have been identified as calcium channel antagonists. nih.gov This action contributes to the regulation of intracellular calcium homeostasis, a critical factor in neuronal function and survival. nih.gov Specifically, these compounds have been shown to decrease potassium-depolarization-evoked uptake of calcium (Ca2+) into brain synaptosomes and cultured neural cells. nih.gov
This inhibitory effect on voltage-gated calcium channels occurs at concentrations that are also associated with protection from excitotoxicity. nih.gov The ability to reduce calcium influx through both N-type (found in synaptosomes) and L-type (found in PC12 cells) voltage-gated calcium channels is a significant aspect of their neuroprotective profile. nih.gov In other cell types, such as human pulmonary artery smooth muscle cells, this compound has been observed to induce a concentration-dependent increase in intracellular calcium, an effect mediated through bitter taste receptors (T2Rs). plos.orgplos.org This highlights that this compound's impact on calcium signaling can be context- and cell-type-specific.
Table 3: Effects of this compound on Calcium Regulation
| Effect | Mechanism/Target | Cell/Tissue Type | Reference |
|---|---|---|---|
| Decreased Ca2+ uptake | Antagonism of N-type and L-type voltage-gated Ca2+ channels | Brain synaptosomes, PC12 cells | nih.gov |
| Increased intracellular Ca2+ | Activation of T2R1 bitter taste receptor | Human pulmonary artery smooth muscle cells | plos.orgplos.org |
Neurotrophic Factor Signaling Modulation (e.g., BDNF)
This compound's interaction with neurotrophic factor signaling, particularly involving brain-derived neurotrophic factor (BDNF), is complex and appears to be context-dependent. wvu.edunih.gov BDNF is a crucial neurotrophin for neuronal survival, growth, differentiation, and plasticity. wikipathways.orgmdpi.com
In some studies, this compound's effects on BDNF levels have been investigated in comparison to other psychoactive compounds. One study in mice found that while ketamine rapidly increased pro-BDNF expression in the hippocampus, this compound did not significantly alter pro-BDNF or BDNF levels in the hippocampus or frontal cortex within the same short timeframe. wvu.edu However, other research suggests a more direct role for this compound in modulating BDNF signaling pathways. For instance, in a study on neuropathic pain, the combination of this compound and morphine was found to increase BDNF expression in the prefrontal cortex (PFC). nih.gov Furthermore, research into state-dependent memory suggests that the effects of this compound may be associated with the BDNF/cFOS signaling pathway in the PFC. nih.gov These findings indicate that this compound can influence BDNF signaling, but its effects may be contingent on the specific brain region, the pathological context, and the presence of other substances. nih.govnih.gov
Research in Specific Neurological and Neuropsychiatric Conditions
Major Depressive Disorder and Rapid-Acting Antidepressant Effects
This compound has emerged as a compound of significant interest for the treatment of Major Depressive Disorder (MDD), primarily due to its potential for rapid-acting antidepressant effects. medworksmedia.comhcplive.com This has led to the development and FDA approval of a combination product containing this compound and bupropion (B1668061) for MDD in adults. drugs.com Clinical studies have shown that this combination can produce an antidepressant effect as early as one week into treatment. drugs.com
The proposed mechanism for these rapid effects shares similarities with ketamine, another rapid-acting antidepressant. medworksmedia.comnih.gov this compound acts as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist. drugs.comresearchgate.net These actions are thought to increase the availability of glutamate in the brain, which in turn enhances neuroplasticity and can alleviate depressive symptoms more quickly than traditional antidepressants like SSRIs and SNRIs, which can take weeks to months to become effective. hcplive.comdrugs.com The combination with bupropion, a CYP2D6 inhibitor, is crucial as it increases the plasma concentrations and bioavailability of this compound. drugs.comtouro.edu
Research has highlighted that this compound's antidepressant-like effects may be mediated by the activation of mTOR signaling, leading to increased AMPA receptor trafficking and synaptogenesis, similar to ketamine. medworksmedia.com A case report described a patient with treatment-resistant MDD experiencing a rapid antidepressant effect within 48 hours of this compound administration. medworksmedia.com This growing body of evidence supports the hypothesis that this compound, particularly when its metabolism is inhibited, offers a novel and rapid-acting therapeutic option for individuals with MDD. nih.govresearchgate.net
Table 4: this compound in Major Depressive Disorder
| Aspect | Finding | Reference |
|---|---|---|
| Clinical Effect | Rapid-acting antidepressant effects, starting as early as week 1 (in combination with bupropion). | drugs.com |
| Mechanism of Action | NMDA receptor antagonist, sigma-1 receptor agonist, increases glutamate availability. | drugs.comresearchgate.net |
| Pharmacological Similarity | Shares pharmacodynamic properties with ketamine, including potential mTOR activation. | medworksmedia.comnih.gov |
| Combination Therapy | Bupropion inhibits CYP2D6 metabolism of this compound, increasing its bioavailability. | drugs.comtouro.edu |
| Clinical Evidence | FDA-approved combination (Auvelity) for MDD in adults; case reports of rapid response in treatment-resistant depression. | medworksmedia.comdrugs.com |
Pseudobulbar Affect (PBA) Pathophysiology and this compound's Role
Pseudobulbar affect (PBA) is a neurological condition characterized by uncontrollable, inappropriate, and often exaggerated outbursts of laughing or crying. touchneurology.comclevelandclinic.org It is associated with various neurological disorders, including traumatic brain injury (TBI), amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), Alzheimer's disease, and stroke. touchneurology.comclevelandclinic.orgajmc.com The pathophysiology of PBA is not fully understood but is thought to involve the disruption of neural pathways that regulate emotional expression. touchneurology.comnih.govtandfonline.com This disruption is believed to occur in the cortico-limbic-subcortico-thalamic-ponto-cerebellar network. touchneurology.comnih.gov
The "release hypothesis" suggests that damage to cortical inhibition of brainstem centers leads to the disinhibition of the motor programs for laughing and crying. touchneurology.comnih.gov Neurotransmitter systems, including serotonin (B10506), dopamine (B1211576), and glutamate, are also implicated in the pathophysiology of PBA. touchneurology.com
This compound, in combination with quinidine (B1679956), is an approved treatment for PBA. nih.govclinicaltrialsarena.commedicalnewstoday.com While the exact mechanism of action of this compound in PBA is unknown, it is thought to involve its activity as a sigma-1 receptor agonist and an uncompetitive NMDA receptor antagonist. wikipedia.orgnih.govajmc.comclinicaltrialsarena.com These actions are believed to modulate the disrupted neural pathways involved in PBA. ajmc.com Quinidine is added to the formulation to inhibit the metabolism of this compound, thereby increasing its bioavailability. wikipedia.orgnih.gov
Alzheimer's Disease and Dementia Research
Research has explored the potential of this compound in the context of Alzheimer's disease and other forms of dementia. researchgate.net One study suggested that this compound use was associated with a significantly decreased risk of developing dementia. researchgate.net This potential neuroprotective effect is thought to be related to its NMDA receptor antagonist and sigma-1 receptor agonist properties. researchgate.netresearchgate.net
A combination of this compound and quinidine has been investigated for the treatment of agitation in patients with Alzheimer's disease, with some data indicating a significant reduction in agitation with relatively good tolerability. researchgate.net
Stroke and Ischemia-Induced Neuronal Damage
Preclinical studies have demonstrated that this compound has neuroprotective properties in models of focal and global ischemia. researchgate.netresearchgate.nettandfonline.com Its mechanism of action in this context is primarily attributed to its antagonism of NMDA receptors, which are involved in the excitotoxic cascade that leads to neuronal damage following a stroke. tandfonline.comucl.ac.uk
Some clinical studies have investigated the use of this compound in patients at risk for or who have experienced a stroke. One study in patients with a recent stroke or transient ischemic attack found that oral this compound was tolerated without clinical evidence of toxicity. ahajournals.org Another study found that this compound could significantly protect against cerebral damage after focal ischemia if adequate plasma and brain levels were achieved. tandfonline.com However, other research has shown limited neuroprotective effects in human stroke patients, with some studies reporting adverse effects like hallucinations and agitation. ahajournals.orgajol.info Dextrorphan, the active metabolite of this compound, has also been studied for its neuroprotective effects in acute stroke. ahajournals.org
Traumatic Brain Injury (TBI) Research
This compound has been investigated for its potential neuroprotective effects following traumatic brain injury (TBI). researchgate.netresearchgate.netnih.gov Animal studies have shown that this compound treatment after TBI can significantly reduce brain edema and neurological deficits, and increase neuronal survival. spandidos-publications.comspandidos-publications.com These effects are correlated with a decrease in inflammatory markers such as TNF-α, IL-1β, and IL-6, and an increase in glutamate transporters, suggesting that this compound exerts its neuroprotective effects by reducing inflammation and excitotoxicity. spandidos-publications.comspandidos-publications.com
In human studies, a combination of this compound and quinidine has been evaluated for the treatment of PBA secondary to TBI, showing a significant reduction in PBA episodes. nih.govneurology.org There is also some evidence to suggest that this combination may help with other post-TBI neuropsychiatric behaviors, such as impulsivity. neurology.org
Seizure Disorders and Anticonvulsant Properties
This compound has demonstrated anticonvulsant properties in various experimental seizure models. researchgate.netresearchgate.netucl.ac.ukdrugbank.com Its mechanism of action as an anticonvulsant is linked to its noncompetitive antagonism of NMDA receptors. researchgate.netaesnet.orgmdpi.com
Some clinical reports and small studies have suggested that this compound may be effective as an add-on therapy for refractory seizures. researchgate.netmdpi.com For instance, one open-label study showed improved seizure control in patients with drug-resistant, localization-related epilepsies. researchgate.netmdpi.com Another trial in Rett's syndrome also indicated dose-dependent improvements in clinical seizures. mdpi.com However, it is important to note that at high doses, this compound has been reported to potentially precipitate seizures. researchgate.netaesnet.orgresearchgate.net
Interactive Table: Investigated Conditions and this compound's Proposed Mechanism
| Condition | Proposed Mechanism of Action | Key Research Findings |
|---|---|---|
| Depression | NMDA receptor antagonism, Sigma-1 receptor agonism, SERT/NET inhibition | Shares mechanisms with ketamine; multimodal activity. |
| Pseudobulbar Affect (PBA) | Sigma-1 receptor agonism, NMDA receptor antagonism | Approved treatment in combination with quinidine. |
| Alzheimer's/Dementia | NMDA receptor antagonism, Sigma-1 receptor agonism | Potential neuroprotective effects; may reduce agitation. |
| Stroke/Ischemia | NMDA receptor antagonism | Neuroprotective in preclinical models; clinical results are mixed. |
| Traumatic Brain Injury (TBI) | Anti-inflammatory, Anti-excitotoxicity, NMDA receptor antagonism | Reduces edema and neuronal damage in animal models. |
| Seizure Disorders | NMDA receptor antagonism | Anticonvulsant properties in preclinical models; some clinical efficacy. |
Parkinson's Disease Models and Dopaminergic Neuroprotection
This compound (DM) has been investigated for its neuroprotective potential in various experimental models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Research indicates that DM can shield these neurons from degeneration through multiple mechanisms.
In animal models using neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA) to mimic the dopaminergic cell loss seen in PD, DM has demonstrated significant protective effects. researchgate.netcapes.gov.br Studies in MPTP-treated mice have shown that administration of DM attenuates the loss of dopaminergic neurons in the substantia nigra. capes.gov.br This neuroprotection is associated with the preservation of dopamine levels and locomotor activity. researchgate.net Similarly, in a 6-OHDA rat model, DM was found to lessen the loss of dopamine transporter (DAT) and serotonin transporter (SERT), which correlated with improvements in motor function. researchgate.net
The neuroprotective effects of DM in these models are linked to its ability to inhibit inflammation-mediated neurodegeneration. researchgate.net DM has been shown to reduce the activation of microglia, the resident immune cells of the brain, which, when activated, can release proinflammatory and neurotoxic substances. researchgate.net Specifically, DM inhibits the production of tumor necrosis factor-alpha (TNF-α), nitric oxide, and superoxide free radicals induced by inflammatory agents like lipopolysaccharide (LPS). frontiersin.org The mechanism for this anti-inflammatory action appears to involve the inhibition of NADPH oxidase, a key enzyme in the production of reactive oxygen species. capes.gov.br The neuroprotective effect of DM was absent in NADPH oxidase-deficient mice, highlighting the critical role of this enzyme in DM's mechanism of action in the context of PD. capes.gov.br Furthermore, DM's metabolite, 3-hydroxymorphinan, has also been reported to have neurotrophic effects on dopaminergic neurons. researchgate.netjst.go.jp
Table 1: Summary of this compound Research in Parkinson's Disease Models
| Model | Key Findings | Putative Mechanism of Action | Reference |
|---|---|---|---|
| MPTP Mouse Model | Attenuated loss of nigral dopaminergic neurons. | Inhibition of NADPH oxidase, reduction of oxidative stress. | capes.gov.br |
| Reduced production of extracellular superoxide and intracellular reactive oxygen species. | Inhibition of microglial activation. | capes.gov.br | |
| 6-OHDA Rat Model | Attenuated loss of dopamine and serotonin transporters. | Neuroprotection of dopaminergic and serotonergic systems. | researchgate.net |
| Correlated with improved rotational behavior. | researchgate.net | ||
| LPS-induced Neurodegeneration | Reduced microglia-mediated degeneration of dopaminergic neurons. | Inhibition of TNF-α, nitric oxide, and superoxide production. | frontiersin.org |
Neuropathic Pain and Antinociceptive Effects
This compound's role in managing neuropathic pain stems primarily from its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. oup.comresearchgate.net The NMDA receptor is crucial in the process of central sensitization, a key mechanism in the development and maintenance of neuropathic pain, which involves an abnormal hyperexcitability of nociceptive neurons in the dorsal horn of the spinal cord. oup.compcom.edu By blocking this receptor, DM can reduce the transmission of pain signals. researchgate.net
Preclinical studies in animal models, such as the spinal nerve ligation model, have shown that DM can significantly decrease allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a painful stimulus). researchgate.net Clinical research has also provided evidence for its analgesic effects in various neuropathic pain conditions. Studies have demonstrated its efficacy in painful diabetic neuropathy. oup.compcom.edu For instance, a multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy of a combination of this compound and quinidine (DMQ) in patients with diabetic peripheral neuropathy. oup.com The quinidine component is added to inhibit the rapid metabolism of DM, thereby increasing its plasma concentrations. oup.comnih.gov The results showed that DMQ was significantly superior to placebo in reducing pain. oup.com
Another randomized controlled trial involving patients with refractory neuropathic pain found that DM maintained the pain relief achieved after an infusion of ketamine for up to one month. tandfonline.com However, the clinical utility of DM for neuropathic pain can be limited by the variability in patient response and the need for higher doses, which may not always be well-tolerated. researchgate.net
Table 2: Clinical Research on this compound for Neuropathic Pain
| Study Design | Condition | Key Findings | Reference |
|---|---|---|---|
| Randomized, double-blind, placebo-controlled trial | Diabetic Peripheral Neuropathy | This compound/quinidine (45/30 mg) was significantly superior to placebo in reducing pain scores. | oup.com |
| 66% of patients on the higher dose achieved a 50% reduction in pain scores compared to 39% on placebo. | oup.com | ||
| Randomized controlled clinical trial | Refractory Neuropathic Pain | This compound (90 mg/day) maintained pain relief from prior ketamine infusion for one month. | tandfonline.com |
| Pain intensity did not significantly increase in the this compound group at one month, unlike the memantine (B1676192) and placebo groups. | tandfonline.com | ||
| Review of clinical trials | Various Neuropathic Pain | Efficacy in painful diabetic neuropathy and post-operative pain has been shown. | researchgate.net |
Autism Spectrum Disorders Research
Research into this compound for Autism Spectrum Disorder (ASD) is primarily based on the hypothesis of glutamatergic system dysregulation in the pathophysiology of the disorder. researchgate.netautismspectrumnews.org Evidence suggests that an imbalance between excitatory (glutamate) and inhibitory neurotransmission may contribute to the core symptoms of ASD. researchgate.netnih.gov As an NMDA receptor antagonist, DM is thought to modulate this imbalance. researchgate.netautismspectrumnews.org
In a preclinical study using the valproic acid (VPA)-induced rat model of autism, this compound administration was shown to rescue impaired behavioral patterns. researchgate.netnih.govresearchgate.netacs.org Specifically, it improved social excitability, reduced hyperactivity and repetitive behaviors, and mitigated memory and motor coordination deficits. researchgate.netnih.govacs.org At the molecular level, DM treatment in these models was associated with a reduction in oxidative stress and inflammatory markers (such as IL-1β, IL-6, and TNF-α) in the brain. researchgate.netnih.govacs.org It also reduced neuronal injury and the overexpression of pERK1/2 and NMDA signaling in the prefrontal cortex and hippocampus. researchgate.netnih.govacs.org
Clinical research in humans is limited. A case report of a 10-year-old male with ASD documented behavioral improvements, including reduced anxiety, while taking DM. researchgate.net However, larger, controlled studies are needed to establish its efficacy and safety in this population. The existing research provides a rationale for further investigation of glutamatergic modulation as a potential therapeutic target in ASD. researchgate.netautismspectrumnews.org
Table 3: Preclinical Findings of this compound in an Animal Model of Autism
| Model | Behavioral Outcomes | Molecular/Cellular Outcomes | Reference |
|---|---|---|---|
| Valproic Acid (VPA) Induced Autistic Rats | Rescued impaired social excitability and hyperactivity. | Ameliorated levels of oxidative stress and inflammatory markers (IL-1β, IL-6, TNF-α). | researchgate.netnih.govacs.org |
| Mitigated repetitive and restricted behaviors. | Reduced neuronal injury score. | researchgate.netnih.govacs.org | |
| Improved memory and motor coordination. | Rescued overly expressed pERK1/2 and NMDA signaling in the prefrontal cortex and hippocampus. | researchgate.netnih.govacs.org |
Attention-Deficit/Hyperactivity Disorder (ADHD) Research
The investigation of this compound in the context of Attention-Deficit/Hyperactivity Disorder (ADHD) has explored its potential as an adjunctive therapy. A randomized, double-blind clinical trial evaluated the effects of adding DM to methylphenidate (MPH), a standard treatment for ADHD, in male outpatients aged 6 to 12 years. frontiersin.orgresearchgate.netresearchgate.net
In this study, one group received MPH plus a placebo, while the other received MPH plus DM for eight weeks. frontiersin.orgresearchgate.net The results showed that while both groups experienced a significant decrease in ADHD symptoms as measured by the Child Behavior Checklist (CBCL-C) and the Swanson, Nolan and Pelham Questionnaire (SNAP)-IV scales, the combination of DM and MPH was not superior to MPH alone. frontiersin.orgresearchgate.net In fact, for some measures, the group receiving the DM add-on showed slightly higher scores on attention problems. frontiersin.orgresearchgate.net Interestingly, the study noted that the DM+MPH group had fewer and lower levels of adverse effects. frontiersin.orgresearchgate.net Another study found that adjunctive this compound might be efficacious in treating irritability in children with ADHD who are also being treated with methylphenidate. nih.goveunetworkadultadhd.com
Table 4: Clinical Trial of this compound as Add-On Therapy for ADHD
| Study Design | Participants | Intervention | Key Findings | Reference |
|---|---|---|---|---|
| Randomized, double-blind clinical trial | 44 male outpatients (6-12 years) with ADHD | Methylphenidate (MPH) + Placebo vs. MPH + this compound (DM) for 8 weeks | No significant difference in the reduction of ADHD symptoms between the two groups. | frontiersin.orgresearchgate.net |
| The DM+MPH group had potentially higher scores on some attention problem metrics. | frontiersin.orgresearchgate.net | |||
| The DM+MPH group had fewer and lower levels of adverse effects. | frontiersin.orgresearchgate.net | |||
| Randomized, double-blind, parallel-group trial | 19 patients (7-17 years) with ADHD and comorbid irritability | Methylphenidate + Placebo vs. Methylphenidate + this compound for 8 weeks | This compound was significantly superior to placebo in reducing irritability scores at weeks 2, 4, and 8. | nih.gov |
Schizophrenia Research
Research into this compound for schizophrenia has largely focused on its potential to alleviate the negative symptoms of the disorder, which are often resistant to conventional antipsychotic treatments. The rationale for its use is linked to the glutamate hypothesis of schizophrenia, which posits that deficient signaling through NMDA receptors may contribute to the symptoms. consultant360.compsychiatryonline.org
Clinical studies have often utilized a combination of this compound and quinidine (DMQ). consultant360.com The quinidine component inhibits the rapid metabolism of this compound, allowing for more stable and higher plasma levels of the parent compound. nih.govconsultant360.com In an open-label trial with 42 hospitalized patients with schizophrenia, the addition of DMQ to their existing antipsychotic medication was associated with a reduction in negative symptoms, as measured by the Clinical Global Impression (CGI) scale and the Positive and Negative Syndrome Scale (PANSS). consultant360.com The proposed mechanism for this effect involves not only NMDA receptor antagonism but also potential stimulation of sigma receptors. consultant360.com Another study investigating the addition of DM to risperidone (B510) found that this combination reduced negative schizophrenia symptoms in patients with a specific ALDH2 polymorphism. nih.gov However, a large meta-analysis on the efficacy of various anti-inflammatory drugs did not find a significant effect for this compound on schizophrenia symptoms. mdpi.com
Table 5: Research on this compound in Schizophrenia
| Study Design | Intervention | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Open-label trial (42 patients) | This compound/Quinidine (DMQ) augmentation of antipsychotics | Reduced negative symptom scores on the CGI and PANSS scales. | Decreased glutamate levels in the CNS; stimulation of sigma receptors. | consultant360.com |
| Double-blind study | Risperidone + this compound vs. Risperidone + Placebo | Reduced negative symptoms in patients with the ALDH222 genotype. | Potential neuroprotection of monoamine neurons. | nih.gov |
| Retrospective case series | This compound/Quinidine | Reduction in agitation, aggression, and impulsivity in patients with psychosis-related aggression. | Not specified. | psychiatrist.com |
Bipolar Disorder Research
The investigation of this compound in bipolar disorder is based on its potential neuroprotective and anti-inflammatory properties, as well as its modulation of the glutamatergic system. pharmacytimes.comnih.gov Dysfunction in neurotrophic systems and inflammatory processes are thought to be involved in the pathophysiology of bipolar disorder. pharmacytimes.com
Clinical studies have yielded mixed results. nih.govresearchgate.net A 12-week, randomized, double-blind study explored the efficacy of adding DM to valproic acid (VPA) in patients with bipolar disorder. pharmacytimes.com The study compared VPA plus placebo to VPA plus two different doses of DM. While the combination was investigated for its potential to provide more neurotrophic benefits than VPA alone, the results on depressive symptoms have been described as mixed. pharmacytimes.comresearchgate.net Another review of clinical trials noted that while combinations of this compound with bupropion have shown efficacy in major depressive disorder, its utility in bipolar depression requires further study. tandfonline.comnih.gov The quality of evidence for the use of DM in bipolar disorder is currently considered limited, and more research is needed to clarify its potential role. pharmacytimes.comnih.gov
Table 6: Clinical Research of this compound in Bipolar Disorder
| Study Design | Intervention | Focus of Investigation | Outcome Summary | Reference |
|---|---|---|---|---|
| 12-week, randomized, double-blind study | Valproic acid (VPA) + this compound (DM) vs. VPA + Placebo | Efficacy of add-on DM in patients with bipolar disorder. | Mixed results on depressive symptomatology. | pharmacytimes.comresearchgate.net |
| Systematic Review | This compound combinations (with quinidine or bupropion) | Efficacy in mood disorders. | Mixed results for bipolar depression; more evidence needed. | nih.govresearchgate.net |
Methotrexate (B535133) Neurotoxicity
This compound has been used in the treatment of neurotoxicity induced by methotrexate (MTX), a common complication of chemotherapy, particularly in pediatric and adult patients receiving intrathecal or high-dose systemic MTX. spandidos-publications.com The neurotoxic symptoms can range from encephalopathy and seizures to focal neurologic deficits. spandidos-publications.com
The pathogenesis of MTX-induced neurotoxicity is thought to be related, in part, to an elevation of homocysteine in the cerebrospinal fluid (CSF). clinicaltrialsregister.eu Homocysteine and its metabolites are excitatory agonists of the NMDA receptor. clinicaltrialsregister.eu By acting as a noncompetitive antagonist of the NMDA receptor, this compound is believed to counteract this excitotoxicity. clinicaltrialsregister.eu
Several case series have reported the successful use of DM to reverse the symptoms of subacute MTX neurotoxicity. spandidos-publications.comclinicaltrialsregister.eu In a study of five patients with severe symptoms like dysarthria and hemiplegia, all experienced resolution of their symptoms after treatment with oral DM. clinicaltrialsregister.eu Another case series involving four adult patients who developed neurologic symptoms after intrathecal MTX also showed symptom resolution within one to two days of starting DM treatment. spandidos-publications.com These findings provide clinical support for the use of this compound in managing this specific type of chemotherapy-induced neurotoxicity.
Advanced Therapeutic Applications and Repurposing Research
Anti-fibrotic Potential
Fibrosis, characterized by the excessive accumulation of extracellular matrix proteins and the formation of scar tissue, can lead to organ damage and failure. researchgate.net Dextromethorphan has emerged as a candidate for anti-fibrotic therapy, with studies demonstrating its ability to interfere with key fibrotic processes.
Pulmonary fibrosis is a progressive and life-threatening lung disease marked by the scarring of lung tissue, which impairs breathing and reduces oxygen levels in the blood. news-medical.netdzl.deembl.org Current treatments can only slow the progression of the disease, but not reverse it. pharmacypro.io Research has identified this compound as a promising agent that may inhibit the mechanisms driving lung fibrosis. news-medical.netdzl.de
A key pathological feature of pulmonary fibrosis is the excessive deposition of fibrillar collagen in the lung's interstitial extracellular matrix. researchgate.netnih.gov Studies have shown that this compound can significantly reduce the amount of this excess collagen. researchgate.netbiorxiv.orgeuropean-biotechnology.com The mechanism behind this involves the inhibition of collagen trafficking within the cells. wiley.com
This compound has been found to block the secretion of collagen and other proteins that promote scarring. embl.orgeuropean-biotechnology.com It causes a reversible inhibition of collagen type I transport in the endoplasmic reticulum, a critical site for protein synthesis and modification. researchgate.netresearchgate.netbiorxiv.org Mass spectrometric analysis has revealed that this compound leads to the hyper-hydroxylation of proline and lysine (B10760008) residues on various types of collagen (including COL1, COL3, COL4, COL5, COL7, and COL12) and other proteins like the latent transforming growth factor-β–binding proteins (LTBP1 and LTBP2). researchgate.neteuropean-biotechnology.combiorxiv.org This alteration in post-translational modification coincides with the blockage of their secretion. researchgate.neteuropean-biotechnology.combiorxiv.org
Table 1: Effect of this compound on Collagen-Related Proteins
| Protein | Effect of this compound | Research Model(s) |
|---|---|---|
| Collagen Type I (COL1) | Inhibition of trafficking and secretion; Hyper-hydroxylation. researchgate.netresearchgate.neteuropean-biotechnology.combiorxiv.org | Cultured human lung fibroblasts, mouse models, human precision-cut lung slices. researchgate.net |
| Collagen Type III (COL3) | Hyper-hydroxylation. researchgate.neteuropean-biotechnology.combiorxiv.org | In-vitro cultured primary human lung fibroblasts, ex-vivo cultured human precision-cut lung slices. biorxiv.org |
| Collagen Type IV (COL4) | Hyper-hydroxylation. researchgate.neteuropean-biotechnology.combiorxiv.org | In-vitro cultured primary human lung fibroblasts, ex-vivo cultured human precision-cut lung slices. biorxiv.org |
| Collagen Type V (COL5) | Hyper-hydroxylation. researchgate.neteuropean-biotechnology.combiorxiv.org | In-vitro cultured primary human lung fibroblasts, ex-vivo cultured human precision-cut lung slices. biorxiv.org |
| Collagen Type VII (COL7) | Hyper-hydroxylation. researchgate.neteuropean-biotechnology.combiorxiv.org | In-vitro cultured primary human lung fibroblasts, ex-vivo cultured human precision-cut lung slices. biorxiv.org |
| Collagen Type XII (COL12) | Hyper-hydroxylation. researchgate.neteuropean-biotechnology.combiorxiv.org | In-vitro cultured primary human lung fibroblasts, ex-vivo cultured human precision-cut lung slices. biorxiv.org |
| LTBP1 & LTBP2 | Hyper-hydroxylation and secretion block. researchgate.neteuropean-biotechnology.combiorxiv.org | In-vitro cultured primary human lung fibroblasts, ex-vivo cultured human precision-cut lung slices. biorxiv.org |
The excessive deposition of extracellular matrix (ECM) proteins is a hallmark of fibrosis. researchgate.netresearchgate.net this compound has demonstrated the ability to modulate the ECM by reducing the deposition of fibrillar collagens. biorxiv.org In models of lung fibrogenesis, treatment with this compound led to a decrease in the abundance of not only pro-fibrotic collagens like COL1, COL3, and COL5 but also other core components of the matrisome, such as FBLN1, TNC, and THBS2, in the extracellular space. biorxiv.org
Transcriptome analysis of human lung fibroblasts and lung slices treated with this compound showed the activation of an anti-fibrotic program. researchgate.netnih.gov This involved the regulation of multiple pathways, including the MMP-ADAMTS axis and WNT signaling, which are crucial in ECM remodeling and fibroblast differentiation. researchgate.netnih.gov
The dysregulation of redox processes, leading to oxidative stress, plays a significant role in the pathogenesis of idiopathic pulmonary fibrosis. nih.govresearchgate.net this compound has been shown to possess antioxidant properties that contribute to its anti-fibrotic effects. nih.gov
In both in vitro and in vivo models, this compound monotherapy, as well as in combination with existing anti-fibrotic drugs like pirfenidone, helped restore redox balance. nih.govresearchgate.netresearcher.life The mechanism involves the suppression of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase 4 (NOX4) and subsequent reactive oxygen species (ROS) production. nih.govresearchgate.net Concurrently, it upregulates superoxide (B77818) dismutase, an important antioxidant enzyme. nih.govresearchgate.net Studies have shown that even very low doses of this compound can significantly alleviate pulmonary fibrosis in mouse models by restoring this redox balance. nih.govresearcher.life
Beyond pulmonary fibrosis, the anti-inflammatory and antioxidant properties of this compound are being investigated for their potential in cardiovascular diseases like atherosclerosis. Macrophage-related oxidative stress is a key driver of the inflammatory processes in atherosclerosis. researchgate.net
Research has demonstrated that this compound can reduce atherosclerosis and neointima formation in mouse models. researchgate.netnih.govasm.org It achieves this by suppressing the production of inflammatory cytokines (such as tumor necrosis factor-alpha, monocyte chemoattractant protein-1, and interleukin-6) and superoxide by macrophages. researchgate.net The underlying mechanism involves the inhibition of NADPH oxidase activity in macrophages, which is a major source of oxidative stress in the vascular wall. researchgate.netasm.org By reducing this oxidative stress, this compound helps to attenuate the development of atherosclerotic plaques and the formation of neointima following vascular injury. researchgate.net
Table 2: this compound's Impact on Atherosclerosis and Neointima Formation in Animal Models
| Finding | Animal Model | Mechanism |
|---|---|---|
| Reduced severity of aortic atherosclerosis | Apolipoprotein E (apoE)-deficient mice. researchgate.net | Significant reduction of superoxide production in polymorphonuclear leukocytes and aortas. researchgate.net |
| Decreased carotid neointima formation | Mouse carotid ligation model (C57BL/6 mice). researchgate.net | Inhibition of macrophage cytokine and superoxide production; Reduced NADPH oxidase activity. researchgate.net |
Pulmonary Fibrosis Mechanisms and this compound's Role
Metabolic Disorder Research
The repurposing of this compound also extends to the field of metabolic disorders. Studies have indicated that this compound can protect the insulin-producing islet cells of the pancreas and may help lower blood glucose levels. dzd-ev.de This has sparked interest in its potential as a therapy for diabetes. dzd-ev.de
A challenge with using this compound for systemic conditions is its ability to cross the blood-brain barrier, which can lead to central nervous system side effects. dzd-ev.de To address this, researchers have chemically modified the this compound molecule. dzd-ev.de These new derivatives have been shown to retain their protective effects on pancreatic islets and their ability to lower blood glucose in mice, but without affecting the brain. dzd-ev.de
Furthermore, the metabolism of this compound is highly dependent on the cytochrome P450 enzyme CYP2D6. nih.govwikipedia.org Genetic variations in this enzyme can lead to significant differences in how individuals metabolize the drug, categorizing them as poor, intermediate, or extensive metabolizers. nih.govwikipedia.org This metabolic variability is a critical consideration in its therapeutic application, as demonstrated in the treatment of nonketotic hyperglycinaemia, an inborn error of metabolism. nih.gov Understanding a patient's CYP2D6 phenotype is crucial for effective and safe dosing in such metabolic conditions. nih.gov
Liver Disease and Hepatic Encephalopathy (HE)
The neuroprotective properties of this compound are being explored for their potential to mitigate the neurological damage associated with hepatic encephalopathy (HE), a severe complication of liver failure. termedia.plnih.gov HE is characterized by a spectrum of neurological disorders arising from the accumulation of toxins, primarily ammonia (B1221849), in the brain. termedia.pl
In an animal model of acute liver failure induced by acetaminophen, this compound demonstrated significant neuroprotective effects. termedia.plnih.gov While the treatment did not alter the levels of liver injury biomarkers or ammonia in the plasma and brain, it did significantly improve locomotor activity in the affected mice. termedia.plresearchgate.net
The primary mechanism for this neuroprotection appears to be the reduction of oxidative stress and neuroinflammation in the brain. termedia.pltermedia.pl The study observed that this compound treatment decreased the brain levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are typically elevated in HE. nih.govtermedia.pl By mitigating inflammation and oxidative stress, this compound may offer a pharmacological option to protect against the brain injury seen in HE. termedia.plresearchgate.net
Table 2: Effects of this compound in an Animal Model of Acute Liver Failure and HE
| Parameter | Observation | Reference |
|---|---|---|
| Locomotor Activity | Significantly improved in DXM-treated animals compared to the untreated group. researchgate.net | researchgate.net |
| Brain Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significantly decreased in the brain tissue of DXM-treated animals. nih.govtermedia.pl | nih.govtermedia.pl |
| Brain Oxidative Stress Biomarkers | Significantly decreased in the brain tissue of DXM-treated animals. termedia.plresearchgate.net | termedia.plresearchgate.net |
| Plasma & Brain Ammonia Levels | No significant change observed with DXM treatment. termedia.plresearchgate.net | termedia.plresearchgate.net |
| Serum Liver Injury Biomarkers (ALT, AST) | No significant change observed with DXM treatment. termedia.pl | termedia.pl |
Autoimmune and Chronic Inflammatory Diseases
This compound has demonstrated anti-inflammatory and immunomodulatory effects in various preclinical models of autoimmune and chronic inflammatory diseases. mdpi.comresearchgate.net These properties suggest a potential for repurposing this compound for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. mdpi.comresearchgate.net
In a mouse model of psoriasis, oral administration of this compound was found to significantly alleviate disease symptoms, including reducing skin thickening and immune cell infiltration. mdpi.comresearchgate.net The treatment also led to a decrease in the mRNA levels of key inflammatory cytokines in the skin, such as TNF-α, IL-6, IL-17A, and IL-22. mdpi.comresearchgate.net
Research using a collagen-induced arthritis (CIA) animal model, which mimics human rheumatoid arthritis, showed that this compound treatment reduced the incidence and severity of the disease. mdpi.com It protected against cartilage destruction and synovial inflammation by blocking downstream inflammatory signaling pathways, including NF-κB and JNK-AP-1 activation. mdpi.com
Furthermore, in an experimental autoimmune encephalomyelitis (EAE) mouse model for multiple sclerosis, low-dose this compound treatment was shown to be beneficial. researchgate.netnih.gov It attenuated the disease by reducing the infiltration of peripheral immune cells into the spinal cord and inhibiting the activity of NOX2, an enzyme involved in producing inflammatory oxidative stress. researchgate.netnih.gov This led to decreased demyelination and axonal loss in the spinal cord. nih.gov
Table 3: this compound's Effects in Models of Inflammatory and Autoimmune Disease
| Disease Model | Key Findings | Reference |
|---|---|---|
| Psoriasis (Imiquimod-induced) | Reduced Psoriasis Area and Severity Index (PASI) score; decreased skin levels of TNF-α, IL-6, IL-17A, and IL-22. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Osteoarthritis/Rheumatoid Arthritis (CIA) | Reduced disease incidence and severity; protected against cartilage damage; inhibited NF-κB and JNK-AP-1 signaling. mdpi.com | mdpi.com |
| Multiple Sclerosis (EAE) | Attenuated disease severity; decreased infiltration of monocytes and lymphocytes into the spinal cord; inhibited NOX2 expression. researchgate.netnih.gov | researchgate.netnih.gov |
Opioid Use Disorder and Withdrawal Symptom Management
This compound's activity as an N-methyl-D-aspartate (NMDA) receptor antagonist has prompted investigations into its utility for managing opioid use disorder and withdrawal symptoms. medcentral.comnih.gov The rationale is that antagonism of NMDA receptors can attenuate the physical and motivational aspects of opioid withdrawal. nih.gov
Studies suggest that this compound may help reduce the development of opioid tolerance and lessen the severity of withdrawal symptoms during detoxification. oup.com A randomized clinical trial compared the efficacy of clonidine (B47849) alone versus a combination of clonidine and this compound for opioid withdrawal. researchgate.net The results showed that the combination therapy led to milder withdrawal symptoms, with a reduction beginning on the second day of treatment, compared to clonidine alone. researchgate.net
However, the evidence is not uniformly positive. One clinical trial testing a combination of this compound and quinidine (B1679956) (to increase this compound levels) as a primary treatment for opioid withdrawal found it to be ineffective. nih.gov In that study, there were no significant differences in withdrawal symptoms between the treatment group and the placebo group, and a high dropout rate was observed in both. nih.gov This suggests that while this compound may not be effective as a standalone primary treatment, it could hold promise as an adjunctive therapy to existing medication regimens for opioid withdrawal. nih.govoup.com Its efficacy is attributed to its NMDA-antagonist properties, as its binding affinity for mu-opioid receptors is significantly lower than that of opioids like morphine. medcentral.com
Table 4: Clinical Research on this compound for Opioid Withdrawal
| Study Design | Key Outcome | Conclusion | Reference |
|---|---|---|---|
| Double-blind, randomized clinical trial (this compound + Clonidine vs. Clonidine alone) | Patients receiving the combination therapy experienced milder withdrawal symptoms compared to the clonidine-only group. researchgate.net | Combination therapy resulted in milder opioid withdrawal symptoms. researchgate.net | researchgate.net |
| Placebo-controlled trial (this compound/Quinidine vs. Placebo) | No significant difference in withdrawal symptoms between the treatment and placebo groups. nih.gov | The combination of this compound and quinidine appears ineffective as a primary treatment for opioid withdrawal. nih.gov | nih.gov |
| Placebo-controlled trial as adjunct to methadone maintenance | High-dose this compound may be useful in reducing methadone-precipitated withdrawal. oup.com | May be useful as an adjunct in opioid-dependent patients undergoing methadone maintenance. oup.com | oup.com |
Research Methodologies and Translational Science
Preclinical Research Models
Preclinical research has been fundamental in characterizing the pharmacological profile of dextromethorphan. These models are essential for understanding its effects on a molecular, cellular, and systemic level, paving the way for its investigation in human subjects.
In vitro studies have been instrumental in identifying and characterizing the molecular targets of this compound. Radioligand binding assays have demonstrated its affinity for several receptors in the central nervous system. Notably, this compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. researchgate.netnih.gov It also exhibits binding to sigma-1 receptors. slideshare.netslideshare.net
Functional assays have further elucidated the consequences of these binding activities. For instance, patch-clamp techniques have been used to study its effects on ion channels, revealing its role as a non-competitive inhibitor of α3β4 nicotinic acetylcholine (B1216132) receptors. nih.gov Studies in cell cultures, such as neuron-glial cell cultures, have shown that this compound can inhibit NADPH oxidase activity, leading to a decrease in superoxide (B77818) production. nih.gov Furthermore, in vitro studies using dendritic cells have demonstrated that this compound can attenuate lipopolysaccharide (LPS)-induced activation. nih.gov
Below is a table summarizing the in vitro functional pharmacology data for this compound:
| Target | Assay Type | Species | Effect |
| NMDA Receptor | Radioligand Binding | Human, Rat | Antagonist |
| Sigma-1 Receptor | Radioligand Binding | Guinea Pig | Ligand |
| Serotonin (B10506) Transporter | Radioligand Binding | Human | Inhibition |
| α3β4 Nicotinic Acetylcholine Receptor | Patch-Clamp | Rat | Non-competitive inhibition |
| NADPH Oxidase | Functional Assay | Human, Rat | Inhibition |
This table is based on data from multiple sources. nih.govresearchgate.netguidetopharmacology.org
Animal models have been crucial for evaluating the therapeutic potential of this compound across a spectrum of neurological and neuropsychiatric conditions. nih.gov Numerous preclinical investigations have demonstrated its beneficial effects in models of depression, stroke, traumatic brain injury, seizure, and Parkinson's disease. nih.govresearchgate.netelsevierpure.com These in vivo studies provide a critical understanding of how the molecular actions of this compound translate into physiological and behavioral effects.
The forced swim test is a widely utilized animal model to screen for antidepressant efficacy. slideshare.netresearchgate.net In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of behavioral despair. Studies have shown that administration of this compound significantly reduces immobility time in both rats and mice, an effect consistent with antidepressant activity. slideshare.netslideshare.netnih.gov This effect is thought to be mediated, in part, by its antagonism of the NMDA receptor and its interaction with sigma-1 receptors. slideshare.netslideshare.net
This compound has demonstrated significant neuroprotective properties in various animal models of central nervous system injury, including focal and global ischemia and traumatic brain injury (TBI). researchgate.netnih.govnih.gov In models of ischemic stroke, this compound has been shown to reduce neuronal damage and cortical infarct volume. researchgate.net Similarly, in rat models of TBI, administration of this compound has been found to reduce brain edema and neurological deficits, while increasing neuronal survival. spandidos-publications.comspandidos-publications.com These neuroprotective effects are largely attributed to its ability to inhibit glutamate-induced neurotoxicity through its actions as an NMDA receptor antagonist. researchgate.netnih.gov
The anti-inflammatory properties of this compound have been investigated in several neuroinflammation models. In studies involving the administration of lipopolysaccharide (LPS) to induce an inflammatory response, this compound has been shown to inhibit the activation of microglia, the primary immune cells of the central nervous system. researchgate.net This inhibition of microglial activation leads to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). spandidos-publications.comspandidos-publications.comnih.gov For instance, in LPS-stimulated BV2 microglial cells, this compound treatment effectively reduced the expression of these inflammatory mediators. spandidos-publications.com Animal models of acute liver failure have also shown that this compound can decrease brain levels of these pro-inflammatory cytokines. nih.govresearchgate.net
A summary of this compound's effect on pro-inflammatory cytokines in a mouse model of hepatic encephalopathy is presented below:
| Cytokine | Effect of this compound |
| TNF-α | Decreased |
| IL-6 | Decreased |
| IL-1β | Decreased |
This table is based on data from a study on hyperammonemic mice. researchgate.net
The potential of this compound to mitigate atherosclerosis has been explored in animal models. In apolipoprotein E (apoE)-deficient mice, a common model for atherosclerosis, treatment with this compound significantly reduced the severity of aortic atherosclerotic lesions. oup.comresearchgate.netnih.gov It also decreased superoxide production in the aortas of these mice. oup.comnih.gov In a mouse carotid ligation model, this compound was found to decrease neointima formation. oup.comnih.gov These effects are linked to its ability to reduce macrophage-related oxidative stress. nih.gov
More recently, the anti-fibrotic potential of this compound has been investigated. In in vitro and ex vivo models of pulmonary fibrosis, this compound was found to inhibit collagen transport in the endoplasmic reticulum, leading to an anti-fibrotic response. researchgate.net Transcriptome analysis in these models showed that this compound treatment activated an anti-fibrotic program. researchgate.net
Animal Models of Neurological and Neuropsychiatric Disorders
Clinical Research Design and Outcomes
Randomized controlled trials (RCTs) have been pivotal in evaluating the efficacy of this compound, often in combination with a cytochrome P450 2D6 (CYP2D6) inhibitor, across a spectrum of neuropsychiatric conditions. These studies are typically designed as double-blind, placebo-controlled trials to minimize bias and rigorously assess treatment effects.
In the treatment of Major Depressive Disorder (MDD) , the combination of this compound and bupropion (B1668061) (AXS-05) has been extensively studied. The GEMINI Phase 3 trial, for instance, randomized 327 patients with MDD to receive either the this compound-bupropion combination or a placebo for six weeks. nih.gov The primary endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. Results showed a statistically significant improvement in depressive symptoms for the treatment group compared to placebo, with noticeable effects as early as the first week. nih.govhealthline.com By week 6, the mean reduction in MADRS score was -15.9 points for the this compound-bupropion group versus -12.0 for the placebo group. nih.gov Furthermore, remission rates were significantly higher in the active treatment arm (39.5%) compared to the placebo arm (17.3%). healthline.comwithpower.com Another study, a Phase 2 trial, compared the this compound-bupropion combination directly against bupropion as an active comparator, finding a greater reduction in MADRS scores for the combination group. withpower.compsychiatrictimes.com
For Agitation in Alzheimer's Disease , multiple trials have been conducted. A 10-week, two-stage RCT investigated a this compound-quinidine combination. uspharmacist.com The study found that participants treated with the combination had an average 51% reduction in agitation measures from baseline, compared to a 26% reduction for those on placebo. uspharmacist.com A subsequent Phase 3 trial (ADVANCE-2) was initiated to further assess the efficacy of a this compound-bupropion combination for this indication, enrolling approximately 350 participants in a 1:1 randomization against placebo for five weeks. practicalneurology.com However, another Phase 3 trial of a different combination, AVP-786 (this compound hydrobromide and quinidine (B1679956) sulfate), did not achieve a statistically significant difference on the primary endpoint, the Cohen-Mansfield Agitation Inventory (CMAI) total score, compared to placebo at week 12. psychiatrictimes.com
The treatment of Pseudobulbar Affect (PBA) , a condition characterized by involuntary emotional outbursts, represents a primary area of successful clinical investigation for this compound. A pivotal 12-week, randomized, placebo-controlled study involving 326 patients with underlying amyotrophic lateral sclerosis (ALS) or multiple sclerosis (MS) demonstrated the efficacy of a this compound-quinidine combination (Nuedexta). nuedextahcp.comnih.gov The trial showed a significant reduction in the number of PBA episodes compared to placebo. nuedextahcp.comclinicaltrialsarena.com The primary outcome was often measured using the Center for Neurologic Study–Lability Scale (CNS–LS), where the treatment group showed significantly greater improvement in scores from baseline compared to the placebo group. nih.govclinicaltrialsarena.com
Table 1: Selected Randomized Controlled Trials of this compound in Neuropsychiatric Conditions
| Condition | Trial Identifier/Name | Intervention | Comparator | Key Design Features | Primary Outcome Measure | Key Findings |
|---|---|---|---|---|---|---|
| Major Depressive Disorder | GEMINI (NCT04019704) | This compound-Bupropion (AXS-05) | Placebo | Phase 3, Double-blind, 6 weeks | Change in MADRS Total Score | Statistically significant reduction in MADRS score vs. placebo from week 1 onwards. nih.govhealthline.com |
| Major Depressive Disorder | Phase 2 (NCT03575618) | This compound-Bupropion (AXS-05) | Bupropion | Double-blind, Active-controlled, 6 weeks | Change in MADRS Total Score | Significantly greater reduction in MADRS score vs. bupropion alone. withpower.compsychiatrictimes.com |
| Agitation in Alzheimer's | NCT01584440 | This compound-Quinidine | Placebo | 10-week, 2-stage RCT | Agitation/Aggression subscale of the Neuropsychiatric Inventory | Significant reduction in agitation scores compared to placebo. uspharmacist.compsychiatryonline.orgnih.gov |
| Agitation in Alzheimer's | NCT03393520 | This compound-Quinidine (AVP-786) | Placebo | Phase 3, 12 weeks | Change in Cohen-Mansfield Agitation Inventory (CMAI) | Did not meet primary efficacy endpoint. psychiatrictimes.com |
| Pseudobulbar Affect | Pivotal Trial (NCT00573443) | This compound-Quinidine (Nuedexta) | Placebo | 12-week, Double-blind | PBA Episode Count | Significant reduction in PBA episodes compared to placebo. nuedextahcp.comnih.gov |
The clinical utility and pharmacokinetics of this compound are profoundly influenced by genetic variations in the cytochrome P450 2D6 (CYP2D6) enzyme, which is responsible for its primary metabolism to dextrorphan (B195859). psychiatrictimes.commdpi.com Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype: poor, intermediate, normal (extensive), and ultrarapid metabolizers. tandfonline.com
Pharmacogenomic studies are crucial for understanding the interindividual variability in response to this compound. Patients with reduced CYP2D6 function (poor metabolizers) experience significantly higher plasma concentrations and a longer half-life of this compound compared to normal metabolizers. google.com This variability presents a challenge in clinical trials, as a standard dose can lead to sub-therapeutic levels in ultrarapid metabolizers and potentially toxic levels in poor metabolizers.
To address this, a key strategy in modern clinical research has been the co-administration of this compound with a potent CYP2D6 inhibitor, such as quinidine or bupropion. psychiatrictimes.comresearchgate.net This combination intentionally elevates and prolongs the plasma concentrations of this compound, thereby increasing its bioavailability and central nervous system exposure. psychiatrictimes.com This approach effectively mimics the pharmacokinetic profile of a poor metabolizer, ensuring more consistent and sustained therapeutic levels across patients with different CYP2D6 genotypes. Physiologically-based pharmacokinetic (PBPK) modeling is a tool used to simulate this compound concentrations and drug-gene interaction ratios for different CYP2D6 activity scores, helping to predict exposure in various genetic populations. researchgate.net
The urinary metabolic ratio of this compound to its metabolite dextrorphan (DM/DX) is often used as a direct measure of in vivo CYP2D6 activity to phenotype individuals. mdpi.comtandfonline.com Studies have shown that this ratio correlates strongly with CYP2D6 genotype and can predict metabolizer status. tandfonline.com For example, a study phenotyping an individual with a rare CYP2D612/*84 genotype used the DM/DX ratio to confirm that the CYP2D684 allele confers decreased enzyme function. tandfonline.com This highlights the importance of integrating pharmacogenomic data into clinical research to better interpret trial outcomes and tailor therapeutic strategies.
The identification of biomarkers is an emerging area in this compound research, aimed at providing objective measures of treatment response and understanding its mechanism of action in neuropsychiatric disorders. While many clinical trials have relied on established clinical rating scales, there is growing interest in identifying biological markers that can predict or track therapeutic efficacy.
In the context of Alzheimer's disease, fluid biomarkers such as the amyloid-beta (Aβ) 42/40 ratio and phosphorylated tau (p-tau) are increasingly used in clinical studies for screening and evaluating the efficacy of various therapeutics. news-medical.net While not specific to this compound, these markers of underlying Alzheimer's pathology could be used in future studies to stratify patient populations or as secondary endpoints to assess whether this compound has disease-modifying effects in addition to its symptomatic benefits for agitation.
A planned randomized controlled trial of add-on this compound for major depressive disorder includes the measurement of serum brain-derived neurotrophic factor (BDNF) as a secondary outcome. nih.gov BDNF is a protein that plays a critical role in neuronal survival and growth, and its levels have been found to be altered in depression. Assessing changes in serum BDNF could provide a biological correlate of the antidepressant effects observed with this compound.
Furthermore, given this compound's action as an N-methyl-D-aspartate (NMDA) receptor antagonist, there is potential for exploring biomarkers related to the glutamatergic system. psychiatrictimes.comclinicaltrials.gov This could include measures of glutamate (B1630785) and glutamine levels in the brain using techniques like magnetic resonance spectroscopy (MRS) or assessing downstream signaling pathways affected by NMDA receptor modulation.
Neuroimaging techniques have been employed to investigate the effects of this compound on the brain, both in terms of its therapeutic action and its potential for neuroprotection, as well as in cases of neurotoxicity.
Magnetic Resonance Imaging (MRI) has been utilized to assess structural and physiological changes. In a preclinical rabbit model of transient focal cerebral ischemia, this compound-treated subjects showed significantly smaller areas of cortical edema on MRI compared to controls, suggesting a neuroprotective effect against ischemic damage. ahajournals.org In a different context, MRI has been used to characterize a phenomenon termed "this compound Associated Neurotoxicity with Cerebellar Edema (DANCE) syndrome" in young children. Brain MRIs of affected children revealed cytotoxic edema in the cerebellar hemispheres and diffusion-restricting foci in supratentorial white matter. ajnr.org
Positron Emission Tomography (PET) allows for the visualization and quantification of specific molecular targets in the brain. A long-term primate study used PET with the radioligand 4-[¹⁸F]-ADAM, which selectively targets the serotonin transporter (SERT), to evaluate the effects of this compound on 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity. The study found that this compound attenuated the MDMA-induced deficiency in SERT availability in several brain regions, including the thalamus and amygdala, suggesting a protective or restorative effect on the serotonergic system. nih.gov
These studies demonstrate the utility of neuroimaging in this compound research, from preclinical models of stroke to clinical investigations of neurotoxicity and potential neuroprotective mechanisms. Future studies could use techniques like functional MRI (fMRI) to explore how this compound modulates brain network activity in patients with depression or other neuropsychiatric conditions.
Computational and In Silico Approaches to this compound Research
Computational and in silico methods are increasingly being used to explore the therapeutic potential of existing drugs and to understand their mechanisms of action at a molecular level. This compound has been a subject of such research, particularly for drug repurposing.
One notable example is the in silico screening of this compound as a potential agent against the SARS-CoV-2 virus, the cause of COVID-19. nih.govnih.gov In these studies, researchers used molecular docking simulations to predict how this compound might bind to key viral proteins, such as the main protease (Mpro). nih.govbohrium.com The tertiary structure of the viral protease was used as a target, and computational models predicted the binding affinity and interaction patterns of this compound with the protein's active site. nih.gov
These in silico studies proposed that this compound could be a candidate for repurposing. nih.govbohrium.com Further computational analyses, such as molecular dynamics (MD) simulations, were performed to assess the stability of the predicted protein-ligand complex over time. bohrium.comresearchgate.net The results from these simulations can provide insights into the potential synergistic effects when this compound is combined with other drugs, reinforcing the rationale for combinatorial therapies. bohrium.comresearchgate.net Such computational approaches allow for rapid screening of large compound libraries and can help prioritize candidates for further preclinical and clinical investigation.
Development of Novel this compound Analogs
Research into novel analogs of this compound aims to develop new compounds with improved therapeutic properties, such as enhanced efficacy, better side-effect profiles, or more favorable pharmacokinetic characteristics. google.comdtic.mildtic.mil The goal is to retain the beneficial multi-receptor binding activities of this compound while altering affinities for different receptor types to create new and improved therapeutic agents. google.com
One area of focus has been the development of analogs with potent anticonvulsant and neuroprotective properties. A series of 3-substituted 17-methylmorphinan analogs of this compound have been shown to be effective anticonvulsants in animal models of seizures. dtic.mil These analogs were also found to have exceptional side-effect profiles, yielding protective indices several times greater than standard anticonvulsant drugs. dtic.mil
Another key driver for analog development is to overcome the rapid metabolism of this compound by the CYP2D6 enzyme. google.com By modifying the this compound structure, researchers aim to create compounds that are inherently more resistant to metabolic degradation. This could lead to more consistent and prolonged blood levels of the active compound without the need for co-administration of a CYP2D6 inhibitor. google.com Substituted analogs have been synthesized that are degraded more slowly by human liver enzymes than the parent compound. google.com These novel compounds, which may exhibit substantial binding affinity at both NMDA and sigma-1 receptors, could offer the same benefits as this compound with a simplified administration regimen. google.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dextrorphan |
| Quinidine |
| Bupropion |
| Riluzole |
| Memantine (B1676192) |
| Amyloid-beta |
| Tau |
| Glutamate |
| Glutamine |
| Serotonin |
| 3,4-methylenedioxymethamphetamine (MDMA) |
| Dasatinib |
| Quercetin |
| Tofersen |
| Edaravone |
| Riluzole |
| Sodium phenylbutyrate/ursodoxicoltaurine |
| Omeprazole |
| Theophylline |
| Midazolam |
| Digoxin |
| Warfarin |
| Fluoxetine (B1211875) |
| Fluvoxamine |
| Ramelteon |
| Metoprolol |
| Mexiletine |
| Paroxetine |
| Atomoxetine |
| Risperidone (B510) |
| 9-hydroxyrisperidone |
| Venlafaxine |
| Codeine |
| Levorphanol |
| Dizocilpine |
| Ketamine |
| Esketamine |
| Prednisolone |
| Dexamethasone |
| Chlorpheniramine |
| Phenylephrine |
| Clozapine |
Considerations in Dextromethorphan Research
Mechanisms of Central Nervous System (CNS) Effects at Higher Exposures
At dosages exceeding medically recommended levels, dextromethorphan's pharmacological profile changes significantly, leading to complex effects on the central nervous system. virtuerecoverycenter.com Its primary mechanism of action at high doses involves the antagonism of N-methyl-D-aspartate (NMDA) receptors. virtuerecoverycenter.comnih.gov This action is largely attributed to its principal metabolite, dextrorphan (B195859), which is a more potent NMDA receptor antagonist than this compound itself. nih.govmdpi.combionity.com By blocking the NMDA receptor, this compound and dextrorphan inhibit the activity of the excitatory neurotransmitter glutamate (B1630785). wikipedia.orgwikidoc.org This disruption of glutamatergic neurotransmission is central to the compound's dissociative and hallucinogenic properties. wikipedia.orgwikidoc.org
This compound also functions as a sigma-1 receptor agonist and a nonselective serotonin (B10506) reuptake inhibitor. wikipedia.org The interplay of these mechanisms contributes to its psychoactive effects. wikipedia.org
Dissociative and Hallucinogenic Effects
The dissociative and hallucinogenic effects of this compound at high doses are primarily linked to its action as an NMDA receptor antagonist, similar to drugs like phencyclidine (PCP) and ketamine. nih.govwikipedia.orgniu.ac.jp This antagonism disrupts the normal functioning of the glutamate system, which is involved in perception, responses to the environment, and memory. niu.ac.jp Users may experience a sense of detachment from reality, distorted visual perceptions, and feelings of dissociation from their own bodies. virtuerecoverycenter.comwikipedia.org
The effects are often described in a series of dose-dependent "plateaus":
First Plateau: Mild stimulation and euphoria. wikipedia.org
Second Plateau: A state comparable to the combined influence of alcohol and cannabis, with euphoria, sedation, and minor hallucinations. wikipedia.orgnih.gov
Third Plateau: Intense dissociative state that can induce anxiety. wikipedia.orgnih.gov
Fourth Plateau: A complete psychophysical dissociation akin to a high-dose ketamine experience. nih.gov
Psychotic Manifestations
High-dose this compound exposure can induce a state of psychosis characterized by delusions, paranoia, and hallucinations. nih.govoahsj.org This is attributed to its action as a noncompetitive NMDA receptor antagonist, similar to PCP and ketamine, which are known to produce psychotic symptoms. mdpi.comnih.gov The resulting psychiatric symptoms can be severe and may include delusions of telepathy and both visual and auditory hallucinations. mdpi.comoahsj.orgresearchgate.net In some instances, high concentrations of this compound can lead to a false-positive result for PCP on urine drug screens. nih.gov The management of this compound-induced psychosis often depends on the specific symptoms presented, with atypical antipsychotics sometimes used for symptomatic treatment. mdpi.com
Neurotoxicity Research and Olney's Lesions Re-evaluation
Research into the potential neurotoxicity of NMDA receptor antagonists has included the investigation of a type of brain damage known as Olney's lesions, which are characterized by vacuolization in specific brain regions. ebi.ac.ukbionity.com While some NMDA receptor antagonists, like PCP and MK-801, have been shown to cause these lesions in rats, studies on this compound have yielded different results. ebi.ac.ukbionity.com
Specifically, research involving the oral administration of this compound to rats, even at high doses for extended periods, did not produce the characteristic neuronal vacuolation or neurodegeneration seen with other more potent NMDA receptor antagonists. ebi.ac.ukresearchgate.netnih.gov While intravenous administration was initially thought to cause these lesions, this has not been conclusively demonstrated in humans. wikipedia.org One study noted that while this compound has been shown to cause vacuolization in rat brains, oral administration does not. bionity.com It is important to note that the occurrence of Olney's lesions in humans due to dissociative use has not been definitively proven or disproven. bionity.com
Dependence and Withdrawal Mechanisms
While not considered to have the same addictive potential as opioids like codeine, this compound can lead to psychological dependence with recreational use. wikipedia.orgmdedge.com The mechanism of dependence is thought to be related to its effects on the glutamatergic system. nih.gov As an NMDA receptor antagonist, this compound can produce psychotropic effects that may have addictive potential. nih.gov
The role of dopamine (B1211576) in this compound's rewarding effects is still under investigation, with some studies suggesting it may not directly increase dopamine levels in the same way as other drugs of abuse. bionity.comwikidoc.org In fact, some research indicates that this compound might even counteract the dopamine increase caused by morphine. wikidoc.orgnih.gov However, other studies suggest a potential modulation of the dopaminergic mesolimbic pathway. nih.govresearchgate.net
Cessation of regular, high-dose this compound use can result in a withdrawal syndrome. wikipedia.org Because this compound also acts as a serotonin reuptake inhibitor, these withdrawal symptoms can be similar to those experienced during antidepressant discontinuation, including mood disturbances, sleep and sensory disturbances, and movement problems. wikipedia.org
Risk of Serotonin Syndrome
A significant consideration in this compound research is its potential to contribute to serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. medsafe.govt.nzuspharmacist.com this compound inhibits the reuptake of serotonin, and when combined with other serotonergic agents, the risk of developing serotonin syndrome increases. uspharmacist.comnih.govmhmedical.com
This risk is particularly pronounced when this compound is taken with:
Monoamine Oxidase Inhibitors (MAOIs): This combination is contraindicated due to the high risk of serious and potentially fatal reactions. medsafe.govt.nzdrugs.com MAOIs prevent the breakdown of serotonin, and when combined with a serotonin reuptake inhibitor like this compound, can lead to a dangerous overstimulation of postsynaptic serotonin receptors. nih.gov
Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Combining this compound with these common antidepressants can also increase the risk of serotonin syndrome. nih.govhealthline.com While some research suggests that therapeutic doses may not be sufficient to cause the syndrome, supratherapeutic doses of this compound with therapeutic doses of an SSRI have been associated with its development. tandfonline.comunthsc.edu
The symptoms of serotonin syndrome can range from mild (tremor, anxiety) to severe (hyperthermia, muscle rigidity, seizures). nih.govuspharmacist.com
Research on Cardiotoxicity and Hepatotoxicity Mechanisms
Research into the potential cardiotoxic and hepatotoxic effects of this compound is ongoing. At high doses, this compound can cause hypertension and tachycardia. researchgate.net
Behavioral and Cognitive Impact in Research Settings
The behavioral and cognitive effects of this compound (DXM) are a significant area of research, particularly due to its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist. ebsco.com Studies in both human and animal models have been conducted to understand its impact on various psychological and motor functions.
In human clinical trials, the cognitive effects of DXM appear to be dose-dependent. A study comparing various oral doses of DXM to the benzodiazepine (B76468) triazolam found that high doses (400 to 800 mg/70 kg) produced significant acute impairments in attention, working memory, episodic memory, and metacognition. researchgate.net The effects at these high doses were comparable to those of triazolam. researchgate.net Doses in the 100-300 mg/70 kg range resulted in milder impairments, suggesting a broad therapeutic window when used appropriately. researchgate.net Another study found that even a single therapeutic dose could significantly impair working memory capacity, although it did not affect attention or arousal levels as measured by choice reaction time and critical flicker fusion threshold. nih.gov
Research has also highlighted that at higher, supratherapeutic doses, DXM can induce dissociative and hallucinogenic effects, leading to alterations in perception, confusion, and euphoria. ebsco.com Long-term abuse of DXM has been associated with mood changes, delusions, and problems with attention and memory consolidation. drugabuse.com
Animal studies provide further insight into the behavioral and cognitive impact of DXM. Research on rats has shown that repeated administration of high doses during adolescence can lead to cognitive dysfunction and impaired memory. drugabuse.com In studies using mice, acute high doses of DXM were found to cause impairments in motor skills. neurology.org Long-term administration in developing mice resulted in an impairment in sociability, specifically affecting the ability to recognize social novelty. neurology.org These findings are of potential clinical importance, especially when considering the use of DXM in pediatric populations for neurological conditions. neurology.org
The table below summarizes findings from a human study on the acute cognitive effects of this compound.
| Cognitive Domain | Effect of this compound (High Doses) |
| Attention | Impaired |
| Working Memory | Impaired |
| Episodic Memory | Impaired |
| Metacognition | Impaired |
| Balance | Impaired |
| Response Inhibition | Impaired |
| Executive Control | Impaired |
| Data sourced from a study comparing the cognitive effects of DXM and triazolam. researchgate.net |
Ethical Considerations in Clinical Trials and Repurposing Studies
The investigation of this compound in clinical settings, for both new indications and as a repurposed drug, is governed by stringent ethical principles to ensure participant safety and welfare. A fundamental requirement for any clinical trial is approval from an independent ethics committee or institutional review board. nih.govbmj.comresearchgate.netcdsco.gov.in These committees are responsible for reviewing and approving trial protocols to ensure they adhere to established guidelines such as the Declaration of Helsinki and, in India, the ICMR's ethical guidelines for biomedical research. nih.govbmj.comresearchgate.net
A cornerstone of ethical clinical research is the process of obtaining written informed consent from all participants before their enrollment in a study. nih.govbmj.com This process ensures that individuals are fully aware of the potential benefits and risks of the trial and can make an autonomous decision about their participation. bmj.comnih.gov The confidentiality of study subjects must be maintained throughout the research process. bmj.com
When repurposing existing drugs like this compound for new indications such as depression, specific ethical challenges arise. ijnrd.orgresearchmap.jp These studies must be designed as robust clinical trials to gather valid scientific evidence. researchmap.jp Ethical considerations in repurposing also involve fairness in resource allocation, especially if the drug is in limited supply, to avoid negatively impacting patients who rely on it for its original, approved indication. researchmap.jp
The potential for abuse and the psychoactive effects of this compound at high doses introduce further ethical considerations. ebsco.comresearchgate.net Researchers must carefully manage study protocols to minimize risks. However, some researchers argue that clinical studies exploring the psychological effects of DXM can be conducted in an ethically defensible manner, provided there are appropriate safeguards, such as conducting the trial in a hospital setting with ascending doses and clear exclusion criteria. researchgate.net
Clinical trials involving vulnerable populations, such as children, require special ethical scrutiny. europa.eu The FDA recommends against the use of this compound in pediatric patients due to limited safety and efficacy data. nih.gov Any research in this population must demonstrate that the potential benefits outweigh the risks and that the trial is designed with appropriate pediatric expertise. europa.eu
The table below outlines key ethical requirements for conducting clinical trials involving this compound.
| Ethical Requirement | Description |
| Ethics Committee Approval | The trial protocol must be reviewed and approved by an independent ethics committee registered with the relevant central licensing authority. cdsco.gov.inijbcp.com |
| Informed Consent | Written, informed consent must be obtained from all participants after they have been informed of the study's benefits and potential harms. nih.govbmj.comresearchgate.net |
| Adherence to Guidelines | Studies must conform to international and national ethical guidelines, such as the Declaration of Helsinki. bmj.comresearchgate.net |
| Trial Registration | The clinical trial must be registered with a public registry, such as the Clinical Trial Registry of India, before enrolling the first subject. cdsco.gov.inijbcp.com |
| Confidentiality | The confidentiality of participant data must be protected and access restricted to specific investigators. bmj.com |
| Vulnerable Populations | Specific safeguards and justifications are required for trials involving vulnerable groups like pediatric patients. nih.goveuropa.eu |
Q & A
Q. What are the primary metabolic pathways of dextromethorphan, and how do researchers quantify its metabolites in pharmacokinetic studies?
this compound is metabolized primarily via cytochrome P450 2D6 (CYP2D6)-mediated O-demethylation to dextrorphan, its active metabolite. Researchers quantify metabolites using analytical techniques such as capillary electrophoresis (CE) for simultaneous detection of this compound, dextrorphan, and hydroxylated metabolites in plasma , or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for high sensitivity and specificity . Method validation follows FDA/EMA guidelines, including assessments of linearity, precision, and recovery rates .
Q. What validated analytical methods are recommended for this compound identification in pharmaceutical formulations?
The European Pharmacopeia recommends thin-layer chromatography (TLC) on silica gel G254 plates with a mobile phase of methanol-ammonia (100:1.5 v/v). This compound hydrobromide exhibits an Rf value of 0.29, validated through reproducibility testing (RSD ≤2.7%) . High-performance liquid chromatography (HPLC) with UV detection at 280 nm is also widely used for purity assessment .
Q. How do genetic polymorphisms in CYP2D6 affect this compound metabolism, and what methodologies control for this variability in clinical trials?
CYP2D6 polymorphisms (e.g., poor vs. extensive metabolizers) significantly alter plasma this compound/dextrorphan ratios. Researchers stratify participants using genotyping (PCR-based methods) or phenotyping (this compound metabolic ratio thresholds). Studies often exclude poor metabolizers or adjust dosages based on pharmacokinetic modeling .
Advanced Research Questions
Q. How can quantum mechanics/molecular mechanics (QM/MM) modeling resolve the selectivity of CYP2D6 in this compound metabolism?
QM/MM simulations reveal that CYP2D6’s active site residues (e.g., Glu216, Asp301) position this compound for preferential O-demethylation over aromatic oxidation. The reaction barrier for O-demethylation is ~10 kcal/mol lower than for aromatic oxidation due to steric constraints and hydrogen-bonding networks. These models integrate molecular dynamics (MD) and density functional theory (DFT) to predict metabolite profiles .
Q. How do researchers reconcile contradictory findings on this compound’s neuroprotective effects versus its cognitive side effects?
At therapeutic doses (15–30 mg), this compound’s NMDA receptor antagonism may confer neuroprotection. However, supratherapeutic doses (>400 mg/70 kg) impair cognition (e.g., episodic memory, metacognition) via σ-1 receptor modulation. Studies address this by:
Q. What experimental designs are optimal for studying this compound’s dual role in pain management and hyperalgesia prevention?
Postoperative pain trials use double-blind, placebo-controlled protocols with oral this compound (60–90 mg preoperatively). Outcomes include:
- Visual Analog Scale (VAS) scores for pain intensity.
- Quantitative sensory testing (e.g., thermal thresholds) to assess hyperalgesia .
- Stratification by CYP2D6 phenotype to control metabolic variability .
Methodological Considerations
Q. How do researchers validate novel this compound formulations for controlled release or combinatorial therapies?
- In vitro dissolution testing : USP apparatus II (paddle method) in simulated gastric fluid (pH 1.2) to assess release kinetics.
- Pharmacodynamic modeling : Leveraging population pharmacokinetic (PopPK) models to predict dose-response relationships for combination therapies (e.g., this compound/quinidine) .
Q. What statistical approaches resolve contradictions in this compound’s efficacy across clinical trials?
- Meta-analysis : Pooling data from heterogeneous studies using random-effects models to account for variability in dosing, patient populations, and outcome measures .
- Bayesian adaptive trials : Dynamically adjusting sample sizes and endpoints based on interim pharmacokinetic/pharmacodynamic data .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies given its complex pharmacokinetics?
Q. What strategies mitigate confounding factors in this compound abuse liability studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
